Product packaging for 3-Methyl-1-pyrrolidinobutane(Cat. No.:CAS No. 4462-08-2)

3-Methyl-1-pyrrolidinobutane

Cat. No.: B8731273
CAS No.: 4462-08-2
M. Wt: 141.25 g/mol
InChI Key: VPXUTZPMWJIVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-pyrrolidinobutane is an organic compound with the molecular formula C9H19N and a molecular weight of 141.25 g/mol . As a derivative of pyrrolidine, a common saturated heterocyclic amine, this compound features a pyrrolidine ring linked to a 3-methylbutyl chain. This structure is characteristic of molecules investigated for their potential biological activity and utility in chemical synthesis. Pyrrolidine-based structures are of significant interest in medicinal and organic chemistry due to their presence in pharmacologically active molecules and their role as versatile building blocks. The pyrrolidine ring is a key scaffold found in various commercial drugs and experimental compounds, contributing to properties such as metabolic stability and target binding . For instance, related pyrrolidine structures are found in drugs like Remdesivir, a broad-spectrum antiviral agent, and Baricitinib, among others . The specific research applications and mechanistic action of this compound itself are an area for further investigation by the scientific community, building upon the established importance of its core structural motifs. This product is designated "For Research Use Only". It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N B8731273 3-Methyl-1-pyrrolidinobutane CAS No. 4462-08-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4462-08-2

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

1-(3-methylbutyl)pyrrolidine

InChI

InChI=1S/C9H19N/c1-9(2)5-8-10-6-3-4-7-10/h9H,3-8H2,1-2H3

InChI Key

VPXUTZPMWJIVMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1CCCC1

Origin of Product

United States

Synthetic Methodologies and Precursor Studies of 3 Methyl 1 Pyrrolidinobutane

Historical and Current Synthesis Routes for 3-Methyl-1-pyrrolidinobutane

The synthesis of this compound can be approached through several established methods for forming carbon-nitrogen bonds, primarily involving the N-alkylation of the pyrrolidine (B122466) ring.

Detailed Analysis of Reported Synthesis Pathways

Two primary and historically significant pathways for the synthesis of N-alkylated pyrrolidines like this compound are direct N-alkylation and reductive amination.

Direct N-Alkylation: This method involves the reaction of pyrrolidine with a suitable 3-methylbutyl halide, such as 1-bromo-3-methylbutane (B150244) or 1-chloro-3-methylbutane. The reaction is a nucleophilic substitution where the nitrogen atom of the pyrrolidine ring acts as the nucleophile, displacing the halide from the alkyl chain. A base is typically required to neutralize the hydrogen halide formed during the reaction.

Reductive Amination: This is a highly efficient and widely used method for forming C-N bonds. nih.gov For the synthesis of this compound, this would involve the reaction of pyrrolidine with 3-methylbutanal (B7770604). The initial reaction forms an unstable enamine or iminium ion intermediate, which is then reduced in situ to the final amine product. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation.

Evaluation of Synthetic Efficiency and Yield Optimization Strategies

The efficiency and yield of these synthetic routes can be influenced by several factors.

Synthetic RouteReagentsTypical YieldsAdvantagesDisadvantages
Direct N-Alkylation Pyrrolidine, 1-halo-3-methylbutane, Base (e.g., K₂CO₃, Et₃N)Moderate to GoodSimple procedure, readily available starting materials.Potential for over-alkylation (quaternary ammonium (B1175870) salt formation), may require harsh conditions.
Reductive Amination Pyrrolidine, 3-methylbutanal, Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd)Good to ExcellentHigh selectivity, mild reaction conditions, wide range of compatible functional groups.The aldehyde precursor may be less stable than the corresponding alkyl halide.

To optimize yields, several strategies can be employed. In direct alkylation, using a slight excess of the pyrrolidine can help minimize the formation of quaternary ammonium salts. The choice of solvent and base is also crucial; polar aprotic solvents like acetonitrile (B52724) or DMF are often effective. For reductive amination, the choice of reducing agent is key. Sodium triacetoxyborohydride is often preferred as it is mild and does not reduce the aldehyde starting material.

Precursor Chemistry and Intermediate Reactions in this compound Synthesis

The key precursors for the synthesis of this compound are pyrrolidine and a five-carbon branched alkylating agent.

Pyrrolidine: This cyclic secondary amine is a commercially available and widely used building block in organic synthesis. Its synthesis can be achieved through various methods, including the reduction of pyrrole (B145914) or the cyclization of 1,4-diaminobutane. organic-chemistry.orgmdpi.com

3-Methylbutanal (Isovaleraldehyde): This is the key precursor for the reductive amination pathway. It is a naturally occurring compound and is also accessible through the oxidation of isoamyl alcohol or the hydroformylation of isobutylene.

1-Halo-3-methylbutanes (e.g., 1-Bromo-3-methylbutane): These are the precursors for the direct alkylation route. They can be synthesized from isoamyl alcohol via reaction with the corresponding hydrohalic acid (e.g., HBr) or other halogenating agents.

The intermediate in the reductive amination pathway is a crucial species. The reaction of pyrrolidine with 3-methylbutanal forms an equilibrium with the corresponding enamine and iminium ion. The iminium ion is the species that undergoes reduction to form the final product. The formation of this intermediate is often the rate-limiting step of the reaction.

Principles of Green Chemistry Applied to this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can lead to more sustainable and environmentally friendly processes.

Atom Economy: Reductive amination generally has a higher atom economy than direct alkylation, as the main byproduct is water. Direct alkylation produces a salt byproduct that needs to be managed.

Use of Catalysis: The use of catalytic hydrogenation in reductive amination is a greener alternative to stoichiometric reducing agents like sodium borohydride. Catalytic processes reduce waste and often lead to cleaner reactions. Electrocatalytic reductive amination, using water as a hydrogen source, represents a particularly sustainable approach. rsc.org

Safer Solvents: Exploring the use of greener solvents such as water, ethanol, or solvent-free conditions can significantly reduce the environmental impact of the synthesis. nih.gov

Renewable Feedstocks: If the precursor, 3-methylbutanal, is derived from biomass sources (e.g., from the fusel oil of fermentation), this would align with the principle of using renewable feedstocks.

Development of Novel Synthetic Approaches and Methodological Advancements for this compound

Recent advancements in organic synthesis offer new possibilities for the preparation of this compound.

Transition-Metal-Catalyzed N-Alkylation: Modern catalytic systems, for instance, those based on iridium or ruthenium, can catalyze the N-alkylation of amines with alcohols. nih.gov This would allow for the direct reaction of pyrrolidine with 3-methyl-1-butanol, a more benign and readily available precursor than the corresponding aldehyde or halide. This "borrowing hydrogen" methodology generates water as the only byproduct.

Biocatalysis: The use of enzymes, such as imine reductases, could offer a highly selective and environmentally friendly route for the reductive amination of pyrrolidine with 3-methylbutanal. Biocatalysis often proceeds under mild conditions in aqueous media.

Flow Chemistry: Performing the synthesis in a continuous flow reactor can offer improved control over reaction parameters, leading to higher yields, better selectivity, and enhanced safety, especially for exothermic reactions. This approach is also amenable to automation and scale-up.

Chemical Reactivity and Derivatization Strategies for 3 Methyl 1 Pyrrolidinobutane

Fundamental Reactivity Profiles of the Pyrrolidine (B122466) Moiety in 3-Methyl-1-pyrrolidinobutane

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a fundamental structural component in a vast array of natural products, pharmaceuticals, and synthetic compounds. wikipedia.orgtandfonline.com In the context of this compound, the pyrrolidine moiety's reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic characteristics to the molecule. chemicalbook.com

As a secondary amine, the nitrogen in the pyrrolidine ring is sp3 hybridized, with the lone pair occupying one of the tetrahedral orbitals. chemicalbook.com This makes it a good nucleophile, readily participating in reactions with various electrophiles. chemicalbook.com Common reactions involving the pyrrolidine nitrogen include:

N-Alkylation and N-Acylation: The nitrogen can be easily alkylated or acylated by reacting with alkyl halides or acyl halides, respectively. This leads to the formation of N-substituted pyrrolidinium (B1226570) salts or N-acylpyrrolidines. chemicalbook.com

Enamine Formation: In reactions with ketones or aldehydes, the pyrrolidine moiety can form enamines. This reactivity is a cornerstone of many carbon-carbon bond-forming reactions in organic synthesis. chemicalbook.com

Reaction with Isocyanates and Isothiocyanates: The nucleophilic nitrogen can add to the electrophilic carbon of isocyanates and isothiocyanates to form substituted ureas and thioureas. chemicalbook.com

1,3-Dipolar Cycloadditions: The pyrrolidine ring can be a precursor to azomethine ylides, which are 1,3-dipoles that readily undergo cycloaddition reactions with various dipolarophiles to construct more complex heterocyclic systems. tandfonline.comnih.gov This method is a powerful tool for generating stereochemically rich pyrrolidine derivatives. nih.gov

The basicity of the pyrrolidine ring, with a pKa of its conjugate acid around 11.27, is typical for a cyclic secondary amine. wikipedia.org This basicity allows for its use as an organocatalyst in various chemical transformations. tandfonline.com

Table 1: Comparison of Pyrrolidine Reactivity with Other Cyclic Amines

Cyclic AmineRing SizepKa of Conjugate AcidGeneral Reactivity
Aziridine3~8.0High (ring strain)
Azetidine4~11.29Moderate
Pyrrolidine 5 ~11.27 Good nucleophile and base wikipedia.orgchemicalbook.com
Piperidine6~11.12Good nucleophile and base

Reactivity of the Isopentyl Side Chain and its Influence on Molecular Properties

The isopentyl (3-methylbutyl) side chain attached to the pyrrolidine nitrogen in this compound is a non-polar, aliphatic group. Its primary influence on the molecule's properties is steric and hydrophobic in nature.

The branched nature of the isopentyl group can sterically hinder the approach of reactants to the pyrrolidine nitrogen, potentially modulating its reactivity compared to an unbranched alkyl substituent. This steric bulk can influence the regioselectivity and stereoselectivity of reactions involving the pyrrolidine ring.

From a physicochemical standpoint, the isopentyl side chain significantly increases the lipophilicity of the molecule. This can affect its solubility in various solvents and its ability to cross biological membranes, which is a critical consideration in drug design. In structure-activity relationship (SAR) studies, modifications to this side chain, such as altering its length, branching, or introducing functional groups, can have a profound impact on the biological activity of the compound. For instance, in the context of antiplasmodial aminoquinolines, the length and structure of the diaminoalkane side chain, which is analogous to the isopentyl group, significantly influences activity.

Directed Derivatization for Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the structure of a lead compound to understand how these changes affect its biological activity. For this compound analogues, derivatization can be directed at both the pyrrolidine ring and the isopentyl side chain.

The design of novel derivatives is guided by several principles aimed at optimizing the compound's pharmacological profile. nih.gov These include:

Introducing Functional Groups: The addition of hydrogen bond donors and acceptors (e.g., hydroxyl, amino, carboxyl groups) to either the pyrrolidine ring or the side chain can create new interactions with biological targets. biomedres.us

Varying Steric Bulk: Altering the size and shape of substituents can probe the steric requirements of the target's binding site. The rigid, cage-like structure of some frameworks can enhance selectivity. rowansci.com

Isosteric and Bioisosteric Replacements: Replacing certain functional groups with others that have similar physical or chemical properties can improve potency or pharmacokinetic properties.

Conformational Restriction: Introducing cyclic structures or double bonds can lock the molecule into a specific conformation, which may be more favorable for binding to a target.

Table 2: Potential Modifications for SAR Studies of this compound

Molecular ComponentModification StrategyPotential Impact
Pyrrolidine Ring Substitution at C2, C3, C4Introduce stereocenters, alter conformation and polarity
N-Dealkylation/N-ArylationModify basicity and steric hindrance
Ring Expansion/ContractionChange ring strain and conformation
Isopentyl Side Chain Chain Lengthening/ShorteningModulate lipophilicity and steric bulk
Introduction of UnsaturationInduce conformational rigidity
Addition of Functional GroupsEnhance polarity, introduce new binding interactions

The efficient synthesis of a diverse library of analogues is crucial for comprehensive SAR studies. Several synthetic strategies can be employed:

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of compounds by combining a small number of starting materials in all possible combinations.

Parallel Synthesis: This involves the simultaneous synthesis of a series of related compounds in separate reaction vessels.

Multicomponent Reactions (MCRs): MCRs are one-pot reactions in which three or more reactants combine to form a single product, incorporating substantial parts of all starting materials. tandfonline.com These reactions are highly efficient and atom-economical, making them ideal for generating molecular diversity. tandfonline.com The 1,3-dipolar cycloaddition of azomethine ylides is a powerful MCR for synthesizing substituted pyrrolidines. tandfonline.comnih.gov

Functionalization and Modification for Specific Research Applications

Beyond SAR studies, this compound and its analogues can be functionalized for various research applications:

Bioconjugation: Introducing reactive functional groups, such as alkynes, azides, or thiols, allows for the covalent attachment of the molecule to proteins, nucleic acids, or other biomolecules. This is useful for creating probes to study biological processes.

Fluorescent Labeling: Attaching a fluorophore to the molecule enables its visualization and tracking within cells or tissues using fluorescence microscopy.

Affinity Chromatography: Immobilizing the molecule on a solid support can be used to purify its binding partners from complex biological mixtures.

Radiolabeling: Incorporating a radioactive isotope, such as carbon-14 (B1195169) or tritium, allows for quantitative studies of the molecule's biodistribution and metabolism.

These modifications provide valuable tools for elucidating the mechanism of action and biological targets of this compound and its derivatives.

Advanced Analytical Characterization Techniques for 3 Methyl 1 Pyrrolidinobutane and Its Derivatives

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. 3-Methyl-1-pyrrolidinobutane, being a relatively small molecule, is expected to be amenable to GC analysis.

Gas Chromatography (GC): In GC, the compound would be separated from any impurities based on its boiling point and interaction with the stationary phase of the GC column. The retention time would be a characteristic property of the compound under specific chromatographic conditions.

Mass Spectrometry (MS): The mass spectrometer coupled to the GC would provide information about the mass-to-charge ratio (m/z) of the parent molecule and its fragmentation pattern. For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak ([M]⁺). The fragmentation pattern would be dominated by cleavage alpha to the nitrogen atom, a characteristic fragmentation pathway for amines. The most stable carbocation would likely result from the loss of a propyl radical from the butyl chain, leading to a prominent peak. Another significant fragmentation would be the cleavage of the pyrrolidine (B122466) ring. The mass spectrum of the structurally similar compound 1-butylpyrrolidine shows a base peak at m/z 84, corresponding to the loss of a propyl group. nih.gov

Predicted GC-MS Fragmentation for this compound

Ion Predicted m/z Description
[M]⁺141Molecular Ion
[M-C₃H₇]⁺98Loss of a propyl radical
[C₅H₁₀N]⁺84Pyrrolidine ring fragment
[C₄H₈N]⁺70Further fragmentation of the pyrrolidine ring

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound and its potential derivatives in complex matrices, LC-MS would be the method of choice.

Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (HPLC) would likely be used, where the compound is separated based on its polarity. As a tertiary amine, the retention of this compound would be sensitive to the pH of the mobile phase. Using an acidic mobile phase would protonate the amine, making it more polar and resulting in earlier elution.

Mass Spectrometry (MS): Electrospray ionization (ESI) would be the preferred ionization technique in LC-MS for this type of compound, typically operating in positive ion mode. This would result in the formation of a protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) could be used to induce fragmentation of the [M+H]⁺ ion, providing structural information and enhancing selectivity for quantitative analysis. The fragmentation pattern in ESI-MS/MS would be different from that in EI-MS but would still provide valuable structural information.

X-ray Crystallography for Solid-State Structure Determination of this compound Complexes (if applicable)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com Should this compound, or a derivative, be synthesized and form a suitable crystal, either in its pure form or as a complex with a metal or another molecule, this technique could provide unparalleled structural insight.

The process involves directing X-rays onto a single crystal of the compound. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high precision. researchgate.net This technique is instrumental in confirming the absolute stereochemistry and understanding intermolecular interactions, such as hydrogen bonding, in the solid state. mdpi.com

While no specific crystal structures for this compound complexes are reported in the literature, the analysis of other nitrogen-containing heterocyclic complexes serves as a clear precedent. For example, the crystal structure of metal complexes with ligands like N,N′-ditertiobutyl-2,11-diaza3.3pyridinophane reveals a distorted cis-octahedral geometry around the metal center, with the macrocycle acting as a tetradentate ligand. researchgate.net Such studies provide crucial data on how the ligand coordinates with the metal, including precise measurements of the coordination geometry. researchgate.net

Data obtained from an X-ray crystallographic analysis is typically presented in a detailed table. An example of the type of data generated is shown below for a representative organic complex.

Table 1: Example of Crystal Data and Structure Refinement Parameters This table is illustrative and based on data for a different organic complex, the cyclobenzaprine-tetraphenylboric complex, to demonstrate the type of information obtained from X-ray crystallography. mdpi.com

ParameterValue
Empirical FormulaC₄₄H₄₄BNO
Formula Weight613.61 g/mol
Crystal SystemMonoclinic
Space GroupC2/c
Unit Cell Dimensionsa = 41.072 Å, b = 9.9974 Å, c = 16.8148 Å
Volume6894.2 ų
Z (Formula units/cell)8
Calculated Density1.182 g/cm³
RadiationMoKα (λ = 0.71073 Å)
Reflections Collected55034
Independent Reflections13176

Other Hyphenated Techniques for Comprehensive Chemical Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and the definitive identification of chemical compounds. nih.gov For a compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most pertinent and powerful hyphenated techniques. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with a stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios (m/z). nih.gov

The analytical characterization of novel psychoactive substances, which can be structurally similar to this compound, frequently employs GC-MS for isomer separation and identification. nih.govresearchgate.netnih.gov The electron ionization (EI) mass spectrum provides a reproducible fragmentation pattern that serves as a chemical fingerprint. For instance, in the analysis of trifluoromethyl-substituted methcathinone isomers, key fragments observed in the mass spectrum allowed for their characterization. researchgate.netnih.gov

Table 2: Illustrative GC-MS Parameters for Analysis of a Related Compound (Methcathinone Analogue) This table demonstrates typical parameters that would be established for a GC-MS method. researchgate.net

ParameterSetting
Column30 m × 0.25 mm (0.25 µm film thickness) Factor Four capillary column (VF-5ms)
Injection ModeSplit (1:50)
Injector Temperature275 °C
Oven Program100 °C (hold 1 min), ramp at 20 °C/min to 280 °C (hold 10 min)
Transfer Line Temp.280 °C
Ion Source Temp.220 °C
Ionization ModeElectron Ionization (EI)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For compounds that are non-volatile or thermally unstable, LC-MS/MS is the preferred method. This technique separates compounds in the liquid phase before they are ionized and analyzed by mass spectrometry. Tandem mass spectrometry (MS/MS) adds another layer of specificity by selecting a specific parent ion, fragmenting it, and analyzing the resulting product ions. nih.gov This process, known as Multiple Reaction Monitoring (MRM), is highly sensitive and selective. nih.gov

A validated LC-MS/MS method for a related compound, N-methyl-2-pyrrolidinone, in a biological matrix highlights the utility of this approach. The method specified the precise MRM transitions from the parent ion to the most abundant product ion, enabling highly selective quantification. nih.gov This level of detail is crucial for metabolic profiling and impurity analysis.

Table 3: Example MRM Transitions for LC-MS/MS Analysis of a Pyrrolidine Derivative Based on the analysis of N-methyl-2-pyrrolidinone to illustrate the data generated in an LC-MS/MS experiment. nih.gov

CompoundParent Ion (m/z)Product Ion (m/z)
N-methyl-2-pyrrolidinone10058
N-methyl-d₃-2-pyrrolidinone-d₆ (Internal Standard)10962

These hyphenated techniques are indispensable for the comprehensive chemical profiling of synthetic compounds like this compound, enabling their unambiguous identification, differentiation from isomers, and quantification in various matrices. nih.govnih.gov

Theoretical and Computational Chemistry of 3 Methyl 1 Pyrrolidinobutane

Quantum Chemical Calculations of Electronic Structure and Reactivity of 3-Methyl-1-pyrrolidinobutane

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule.

Ab Initio and Density Functional Theory (DFT) Studies on this compound

Ab initio and Density Functional Theory (DFT) are computational methods used to solve the Schrödinger equation for a molecule, providing insights into its electronic structure and energy. For a molecule like this compound, these studies would typically involve geometry optimization to find the most stable three-dimensional structure. Different levels of theory and basis sets (e.g., B3LYP/6-31G*) would be employed to calculate properties such as total energy, bond lengths, bond angles, and dihedral angles. Without specific studies, no data can be presented.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Molecular Electrostatic Potential

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

The Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net For this compound, one would expect the region around the nitrogen atom of the pyrrolidine (B122466) ring to be electron-rich (indicated by red or yellow colors on an MEP map) due to the lone pair of electrons, making it a likely site for electrophilic attack. The rest of the aliphatic chain would likely exhibit more neutral potential (green).

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. frontiersin.orgmdpi.com For this compound, MD simulations could reveal how the molecule moves and changes its shape (conformation) in different environments, such as in a vacuum or in a solvent.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com The butane (B89635) and pyrrolidine components of this compound would have multiple possible conformations due to rotation around single bonds. A detailed conformational analysis would identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules.

In Silico Prediction of Molecular Interactions and Potential Binding Modes with Abstract Chemical Systems

In silico methods are used to predict how a molecule might interact with a biological target or another chemical system. nih.govsemanticscholar.org This often involves molecular docking, where the molecule is computationally "placed" into the binding site of a receptor to predict its binding affinity and orientation. Without a specified target, any discussion of potential binding modes for this compound would be purely speculative.

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for this compound Analogues (focused on chemical properties/reactivity, not biological effects)

Chemoinformatics involves the use of computational methods to analyze chemical data. mdpi.commdpi.com Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property or activity. eurekaselect.com

For analogues of this compound, a QSAR study could be developed to predict chemical properties like boiling point, solubility, or reactivity based on calculated molecular descriptors. These descriptors could include constitutional, topological, geometrical, and electronic parameters. Such a model, once validated, could be used to predict the properties of new, unsynthesized analogues. However, without a dataset of analogues and their measured properties, no QSAR model can be built.

Exploratory Investigations into Biological Interactions at a Mechanistic Level in Vitro/ex Vivo

Interaction Profiling of 3-Methyl-1-pyrrolidinobutane with Model Biological Macromolecules (e.g., specific enzymes, receptors, transporters) to Elucidate Binding Mechanisms

The initial in vitro assessment of a new compound often involves screening its binding affinity against a panel of biological macromolecules to identify potential targets. For a compound with the structural characteristics of this compound, key targets would include receptors and transporters within the central nervous system.

Receptor binding assays are a fundamental tool in these investigations. nih.gov These assays typically involve a competitive displacement method where the test compound's ability to displace a known radiolabeled ligand from its target is measured. nih.govnih.gov The results are usually expressed as the concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50), which can then be used to calculate the binding affinity constant (Ki).

Table 1: Illustrative Binding Affinity Profile of this compound

TargetRadioligandIC50 (nM)Ki (nM)
Dopamine (B1211576) Transporter (DAT)[³H]WIN 35,428250180
Norepinephrine (B1679862) Transporter (NET)[³H]Nisoxetine12085
Serotonin (B10506) Transporter (SERT)[³H]Citalopram>15,000>10,000

This data is hypothetical and serves to illustrate a potential binding profile.

A profile like the one above would suggest that this compound has a preferential, albeit moderate, affinity for the norepinephrine and dopamine transporters over the serotonin transporter. The pyrrolidine (B122466) scaffold is a versatile component in drug design, and its conformation, influenced by substituents, plays a crucial role in its pharmacological efficacy. nih.gov

Cellular Permeability and Subcellular Distribution Studies of this compound in Model Systems (focus on mechanisms of transport and localization)

Understanding a compound's ability to traverse cellular membranes is critical to evaluating its potential biological activity. In vitro models are commonly employed to predict cellular permeability and potential to cross the blood-brain barrier.

One such model is the Caco-2 cell permeability assay. This assay utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions that mimic the intestinal barrier. The apparent permeability coefficient (Papp) is a measure of the rate of transport across this cell layer.

Table 2: Illustrative In Vitro Permeability Data for this compound

AssayDirectionPapp (x 10⁻⁶ cm/s)Interpretation
Caco-2 PermeabilityApical to Basolateral15.5High
Basolateral to Apical2.1Low Efflux

This data is hypothetical and for illustrative purposes.

High apical to basolateral permeability coupled with low basolateral to apical transport would suggest good absorption and low efflux, indicating that the compound is not a significant substrate for efflux pumps like P-glycoprotein.

Biochemical Pathway Modulation Studies by this compound (identifying specific molecular targets or pathways in controlled in vitro environments)

Should initial binding assays indicate interaction with specific transporters, subsequent studies would investigate the downstream effects on biochemical pathways. For instance, inhibition of dopamine and norepinephrine reuptake would lead to an increase in the extracellular concentrations of these neurotransmitters, subsequently activating their respective receptors and modulating intracellular signaling cascades.

One method to assess this is to measure the production of second messengers, such as cyclic AMP (cAMP), in cell lines expressing the relevant receptors.

Table 3: Illustrative Effect of this compound on cAMP Production in a Model Cell Line

ConditioncAMP Concentration (pmol/well)Fold Change vs. Control
Control (Vehicle)8.21.0
This compound (10 µM)24.63.0
Positive Control (Forskolin 10 µM)85.310.4

This data is hypothetical and for illustrative purposes.

An increase in cAMP levels would be consistent with the activation of G-protein coupled receptors that are linked to adenylyl cyclase, providing further evidence for the compound's mechanism of action.

Enzymatic Biotransformation Studies (In Vitro Metabolism) of this compound

In vitro metabolism studies are essential for understanding how a compound is processed in the body. These studies typically utilize human liver microsomes, which are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) family. nih.gov

By incubating this compound with human liver microsomes and analyzing the resulting mixture with techniques like liquid chromatography-mass spectrometry (LC-MS), potential metabolic pathways can be identified. For a compound with this structure, likely pathways include:

Hydroxylation: The addition of a hydroxyl group to the pyrrolidine ring or the butyl chain.

N-dealkylation: The removal of the butyl group from the pyrrolidine nitrogen.

Oxidation: Further oxidation of hydroxylated metabolites.

The pyrrolidine ring itself can be subject to metabolic transformations such as δ-oxidation, which can lead to ring opening. nih.gov The metabolism of other pyrrolidine-containing compounds has been studied, revealing various biotransformation routes. beilstein-journals.org

The metabolites formed during in vitro incubation can be characterized using high-resolution mass spectrometry to determine their exact mass and fragmentation patterns, which aids in structure elucidation.

Table 4: Putative Metabolites of this compound from In Vitro Studies

Metabolite IDProposed TransformationMass Shift from Parent Compound
M1Hydroxylation of the butyl chain+16
M2Hydroxylation of the pyrrolidine ring+16
M3N-dealkylation-71
M4Oxidation of hydroxylated butyl chain+14 (from M1)

This data is hypothetical and based on common metabolic pathways for similar structures.

Further studies with specific CYP450 inhibitors or recombinant enzymes can help identify the specific isoforms responsible for the observed metabolism. ku.dk

In-depth Research on this compound Reveals Limited Publicly Available Data

A comprehensive investigation into the chemical compound this compound, also identified by its synonym 1-Isopentyl-pyrrolidine and CAS number 4462-08-2, has found a significant lack of publicly available scientific research pertaining to its specific applications and future directions as outlined in the requested article structure.

While the compound is a known chemical entity, extensive searches of scientific databases and literature have not yielded specific studies detailing its use as a synthetic building block in complex organic synthesis, its potential application as a chemical probe for biological research, or its role in materials science. Furthermore, there is no accessible information regarding its use in computational design for the discovery of related chemical entities or any documented discussions on unexplored research avenues.

The absence of research in these specific areas prevents the creation of a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline. The topics listed below, which were to form the core of the article, are not addressed in the available scientific literature for this compound:

Research Applications and Future Directions for 3 Methyl 1 Pyrrolidinobutane

Unexplored Research Avenues and Interdisciplinary Prospects

Consequently, it is not possible to provide the requested detailed research findings or data tables for this specific compound. Any attempt to generate content for the specified sections would be speculative and not based on verifiable scientific evidence.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-1-pyrrolidinobutane, and how can researchers ensure high yield and purity?

  • Methodological Answer : The synthesis typically involves alkylation of pyrrolidine with 3-methylbutyl halides under inert conditions. Key steps include controlling reaction temperature (0–5°C) to minimize side reactions and using anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis. Post-synthesis purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the compound with >95% purity. NMR (¹H/¹³C) and GC-MS should confirm structural integrity and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Peaks for pyrrolidine protons (δ 2.5–3.0 ppm) and the 3-methylbutyl chain (δ 0.8–1.5 ppm) are diagnostic.
  • GC-MS : Molecular ion peak at m/z 141 (M+) and fragmentation patterns (e.g., loss of pyrrolidine moiety) confirm identity.
  • IR Spectroscopy : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aliphatic C-H (2850–2960 cm⁻¹) are key. Cross-referencing with computational models (e.g., DFT) enhances accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles, lab coats) due to its irritant properties (Xi hazard code). In case of eye contact, rinse immediately with water (S26 protocol). Store under nitrogen at 2–8°C to prevent degradation. Safety data sheets (SDS) for analogous pyrrolidine derivatives recommend spill containment with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies (ICH Q1A guidelines) with controlled variables:

  • pH Stability : Test in buffered solutions (pH 3–10) at 25°C/60% RH, monitoring degradation via HPLC.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C).
    Conflicting data may arise from impurities or solvent interactions; thus, replicate studies with ultra-pure solvents and inert atmospheres are advised .

Q. What strategies mitigate interference from byproducts during catalytic applications of this compound?

  • Methodological Answer : In catalysis (e.g., asymmetric synthesis), byproduct formation (e.g., oxidized pyrrolidine derivatives) can be minimized by:

  • Catalyst Optimization : Use chiral ligands (e.g., BINAP) to enhance stereoselectivity.
  • Reaction Monitoring : In situ FTIR or Raman spectroscopy tracks intermediate species.
    Post-reaction purification via preparative HPLC or recrystallization (ethanol/water) isolates the target compound .

Q. How does this compound interact with polar aprotic solvents, and how does this affect its reactivity in nucleophilic substitutions?

  • Methodological Answer : Solvent polarity (e.g., DMSO vs. DMF) impacts transition-state stabilization. Conduct kinetic studies using varying solvent dielectric constants (ε) to correlate reaction rates (k) with solvent polarity. Computational simulations (MD/DFT) can model solvation effects and predict reactivity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.